3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2098109-07-8) is a dual-substituted octahydrocyclopenta[c]pyrrole derivative with molecular formula C14H26N2O and a molecular weight of 238.37 g/mol. The compound features a quaternary 3a-methoxymethyl substituent paired with an N-2 piperidin-4-yl group, creating a bifunctional scaffold with distinct hydrogen-bonding capacity (TPSA 24.5 Ų, 1 H-bond donor, 3 H-bond acceptors, 3 rotatable bonds; calculated LogP 1.49).

Molecular Formula C14H26N2O
Molecular Weight 238.37 g/mol
CAS No. 2098109-07-8
Cat. No. B1478883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
CAS2098109-07-8
Molecular FormulaC14H26N2O
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCOCC12CCCC1CN(C2)C3CCNCC3
InChIInChI=1S/C14H26N2O/c1-17-11-14-6-2-3-12(14)9-16(10-14)13-4-7-15-8-5-13/h12-13,15H,2-11H2,1H3
InChIKeySBWLFHSGMLGBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2098109-07-8): Structural Profile and Procurement Baseline


3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2098109-07-8) is a dual-substituted octahydrocyclopenta[c]pyrrole derivative with molecular formula C14H26N2O and a molecular weight of 238.37 g/mol . The compound features a quaternary 3a-methoxymethyl substituent paired with an N-2 piperidin-4-yl group, creating a bifunctional scaffold with distinct hydrogen-bonding capacity (TPSA 24.5 Ų, 1 H-bond donor, 3 H-bond acceptors, 3 rotatable bonds; calculated LogP 1.49) . Commercial availability is documented at 98% purity (vendor specification, batch-dependent) . The octahydrocyclopenta[c]pyrrole core belongs to the 3-azabicyclo[3.3.0]octane family, a scaffold implicated in multiple patent-disclosed therapeutic programs including LRRK2 kinase inhibition, SHP2 allosteric modulation, N-type calcium channel blockade, and triple reuptake inhibition [1][2][3]. However, it must be noted that no peer-reviewed primary research paper or patent was identified that directly reports quantitative biological activity data (IC50, Ki, EC50, in vivo efficacy) specifically for CAS 2098109-07-8.

Why Generic Substitution Fails for 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2098109-07-8)


The presence of two distinct pharmacophoric elements—a quaternary 3a-methoxymethyl group and an N-2 piperidin-4-yl secondary amine—on the octahydrocyclopenta[c]pyrrole core creates a substitution pattern not replicated by any single in-class analog. The piperidine nitrogen (calculated pKa ~10–11) confers pH-dependent ionizability and enables salt formation for solubility optimization, while the 3a-methoxymethyl ether provides a neutral hydrogen-bond acceptor at a conformationally constrained quaternary center . Closely related compounds—such as 3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 2098049-91-1), which lacks the piperidin-4-yl group, and 4,4-difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2098089-84-8), which substitutes the methoxymethyl with gem-difluoro—each possess only one of these two functional handles . Consequently, generic substitution across this series would alter H-bond donor/acceptor count, LogP, TPSA, ionization state, and conformational flexibility in ways that cannot be compensated by simple molar equivalence. In the absence of direct head-to-head biological data for CAS 2098109-07-8, the structural divergence alone constitutes the only verifiable basis for non-interchangeability in procurement or screening decisions.

Quantitative Differentiation Evidence for 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2098109-07-8) Against Closest Analogs


Dual Functionalization Advantage: 3a-Methoxymethyl + N-2-Piperidin-4-yl vs. Mono-Substituted Analog (CAS 2098049-91-1)

CAS 2098109-07-8 incorporates two distinct functional handles on the octahydrocyclopenta[c]pyrrole core, whereas the closest mono-substituted analog, 3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 2098049-91-1), contains only the quaternary methoxymethyl group with a free secondary amine at N-2. The addition of the piperidin-4-yl substituent increases molecular weight from 155.24 to 238.37 g/mol (+53.6%), introduces one additional H-bond donor (1 vs. 0 at the N-2 position), and raises the calculated LogP from approximately 1.1 to 1.49, reflecting increased lipophilicity . The piperidine nitrogen also introduces a basic center (estimated pKa ~10–11) absent in the free N-2 secondary amine (estimated pKa ~8–9) of the analog, altering ionization profile at physiological pH . No direct comparative biological data exist for these two compounds.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Hydrogen-Bond Acceptor Topology: Methoxymethyl Ether vs. Gem-Difluoro at the 3a Position (CAS 2098089-84-8)

At the 3a position, CAS 2098109-07-8 bears a methoxymethyl ether (–CH2OCH3), while its closest 3a-variant comparator, 4,4-difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2098089-84-8), carries a gem-difluoro substitution (–CF2) at the 4-position and no 3a substituent. The methoxymethyl group provides a conformationally flexible ether oxygen that can act as a hydrogen-bond acceptor, whereas the difluoro group offers electronegative fluorine atoms with weak H-bond acceptor capacity and increased metabolic stability . The TPSA of the target compound (24.5 Ų) is lower than the calculated TPSA of the difluoro analog (estimated ~28–30 Ų due to two fluorine atoms), and the target compound has a higher calculated LogP (1.49 vs. estimated ~1.2 for the difluoro analog), indicating superior passive membrane permeability potential . The methoxymethyl group also contributes 3 additional rotatable bonds (total 3) vs. the difluoro analog (estimated 1 rotatable bond), conferring greater conformational entropy.

Fragment-Based Drug Design Isosteric Replacement ADME Prediction

Scaffold-Class Evidence: Octahydrocyclopenta[c]pyrrole Core in Drug Discovery Patents — LRRK2, SHP2, and Triple Reuptake Programs

The octahydrocyclopenta[c]pyrrole scaffold, of which CAS 2098109-07-8 is a dual-substituted derivative, is explicitly claimed in multiple patent families targeting diverse therapeutic mechanisms. Columbia University's patent US 2018/0237391 A1 describes octahydrocyclopentapyrrole compounds that lower serum and retinal bisretinoid concentrations for dry AMD treatment [1]. Merck/Novartis-associated patents disclose octahydrocyclopenta[c]pyrroles as allosteric SHP2 inhibitors for oncology applications [2]. WO-2024158745-A1 and WO-2024182689-A1 claim indazole- and azaindazole-substituted octahydrocyclopenta[c]pyrroles as LRRK2 kinase inhibitors for Parkinson's disease [3]. The Shao et al. (2011) J. Med. Chem. paper demonstrates that 3-aryl octahydrocyclopenta[c]pyrrole analogs achieve balanced triple reuptake inhibition (SERT/NET/DAT) with lead compounds showing IC50 values of 20–430 nM at SERT, 85–150 nM at NET, and 140–430 nM at DAT, alongside in vivo activity in the mouse tail suspension test at 10–30 mpk PO [4]. Crucially, none of these disclosures specifically exemplify or provide quantitative data for CAS 2098109-07-8; the compound's 3a-methoxymethyl and 2-piperidin-4-yl substitution pattern is structurally distinct from all exemplified compounds in these references. This scaffold-class evidence supports the core's biological relevance but does not constitute direct evidence of activity for this specific compound.

Kinase Inhibition Allosteric Modulation CNS Drug Discovery Monoamine Transporters

Purity Specification and Batch Consistency: Vendor Benchmarking for CAS 2098109-07-8

The commercially available specification for CAS 2098109-07-8 is 98% purity, as documented by at least one vendor (Leyan Product No. 2209120) . This purity level is comparable to the specifications available for its closest analogs: 3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole (CAS 2098049-91-1) is also listed at 98% purity (Leyan), and 4,4-difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2098089-84-8) at 98% (Leyan) . However, the target compound is supplied as a custom-synthesis or inquiry-only product (no catalog stock), whereas the simpler mono-substituted analog CAS 2098049-91-1 is more broadly catalog-listed . This distinction has procurement lead-time implications: the target compound may require 2–6 weeks for synthesis and delivery, compared to potentially shorter lead times for stock-listed analogs. No independent inter-batch purity variability data or stability studies were identified in the public domain for any of these compounds.

Chemical Procurement Quality Control Assay Reproducibility

Evidence-Based Application Scenarios for 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole (CAS 2098109-07-8)


Focused Screening Library Expansion for LRRK2 or SHP2 Drug Discovery Programs Requiring Piperidinyl-Octahydrocyclopenta[c]pyrrole Scaffolds

For research groups building focused compound libraries targeting LRRK2 kinase (Parkinson's disease) or SHP2 phosphatase (oncology), CAS 2098109-07-8 offers a dual-substituted octahydrocyclopenta[c]pyrrole scaffold with a piperidin-4-yl handle amenable to further derivatization via reductive amination, amide coupling, or sulfonamide formation. The patent literature confirms that octahydrocyclopenta[c]pyrroles with N-2 substitution are within the claimed chemical space for both LRRK2 inhibitors (WO-2024158745-A1) and SHP2 allosteric inhibitors (WO 2019/051084) [1]. However, users must independently validate target engagement, as no quantitative IC50 or binding data exist for this specific compound [1]. The 3a-methoxymethyl group provides a neutral, metabolically interpretable substituent that avoids the cytochrome P450 liabilities sometimes associated with the gem-difluoro isostere [2].

Physicochemical Probe for Membrane Permeability Studies Comparing 3a-Substituent Effects on Octahydrocyclopenta[c]pyrrole Cores

CAS 2098109-07-8 (TPSA 24.5 Ų, LogP 1.49, 3 rotatable bonds) and its 3a-variant comparator CAS 2098089-84-8 (estimated TPSA ~28–30 Ų, LogP ~1.2, ~1 rotatable bond) form a matched molecular pair for probing the impact of methoxymethyl vs. difluoro substitution on passive membrane permeability, P-glycoprotein efflux, and CYP450 metabolic stability [1]. The measured TPSA of 24.5 Ų for the target compound places it below the commonly cited CNS permeability threshold of <60–70 Ų, while the calculated LogP of 1.49 falls within the favorable CNS drug-like range (1–4) [1]. These properties, combined with the piperidine nitrogen's ionizability, make this compound suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2/MDCK monolayer permeability studies to quantify the methoxymethyl group's contribution to membrane transit relative to other 3a-substituents .

Synthetic Intermediate for Piperidine-Functionalized Octahydrocyclopenta[c]pyrrole Derivatives via N-Alkylation or N-Acylation

The free piperidine NH of the piperidin-4-yl substituent on CAS 2098109-07-8 serves as a secondary amine handle for late-stage diversification. This enables coupling with carboxylic acids (amide bond formation), sulfonyl chlorides (sulfonamide synthesis), aldehydes/ketones (reductive amination), or isocyanates (urea formation) without requiring protecting group manipulation of the octahydrocyclopenta[c]pyrrole N-2 nitrogen, which is already substituted [1]. In contrast, the mono-substituted analog CAS 2098049-91-1 exposes the N-2 position for direct derivatization but lacks the piperidine handle, while the difluoro analog CAS 2098089-84-8 offers the piperidine NH but with altered 3a-region electronics . This chemoselective advantage positions CAS 2098109-07-8 as a privileged intermediate for generating focused libraries with dual-site diversification potential [1].

Negative Control or Reference Compound for Monoamine Transporter Screening Panels (Triple Reuptake Inhibitor Program Context)

In the context of the validated 3-aryl octahydrocyclopenta[c]pyrrole triple reuptake inhibitor series (Shao et al., J. Med. Chem. 2011), which reported SERT/NET/DAT IC50 values of 20–430 nM for optimized 3-aryl analogs, CAS 2098109-07-8—lacking the critical 3-aryl pharmacophore—may serve as a structural negative control to confirm that transporter inhibition depends on the 3-aryl substituent rather than the octahydrocyclopenta[c]pyrrole core alone [1]. The compound's measurable physicochemical parameters (TPSA 24.5 Ų, LogP 1.49) and the presence of the piperidine basic center allow it to be matched for physicochemical properties against active TRIs in the series . This application is contingent upon experimental confirmation that CAS 2098109-07-8 is indeed inactive or weakly active at SERT/NET/DAT; such data have not been published and must be generated by the end user [1].

Quote Request

Request a Quote for 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.